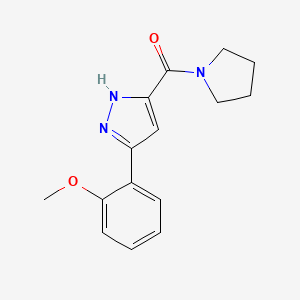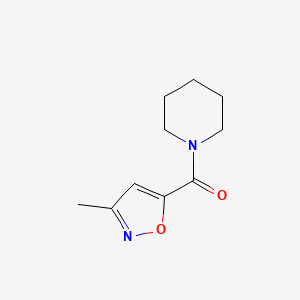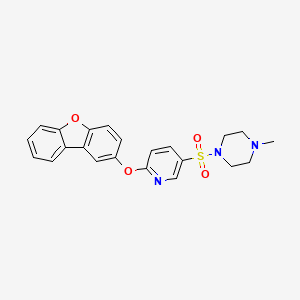![molecular formula C12H15NOS B7478328 N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. BTCP belongs to the class of benzo[b]thiophene derivatives, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
作用機序
The mechanism of action of BTCP is not fully understood. However, it has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity. BTCP may also act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to inhibit the release of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
BTCP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. In addition, BTCP has been shown to have a low potential for abuse and dependence, which makes it an attractive pharmacological tool for pain management.
実験室実験の利点と制限
One of the main advantages of using BTCP in lab experiments is its potent analgesic activity. BTCP has been shown to exhibit analgesic effects in animal models of acute and chronic pain, which makes it a valuable tool for pain management research. Another advantage of using BTCP is its low potential for abuse and dependence, which makes it a safer alternative to other opioids.
However, there are also some limitations to using BTCP in lab experiments. One of the main limitations is its lack of selectivity. BTCP has been shown to exhibit activity at both the mu-opioid receptor and dopamine D2 receptor, which makes it difficult to study the specific effects of each receptor. Another limitation is its relatively short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on BTCP. One direction is to study its potential use as a pharmacological tool for pain management in humans. Another direction is to study its potential use as an antipsychotic and anti-inflammatory agent. Further research is also needed to understand the specific mechanisms of action of BTCP at the mu-opioid receptor and dopamine D2 receptor. Additionally, future research could investigate the development of more selective derivatives of BTCP with improved pharmacological properties.
合成法
The synthesis of BTCP involves the reaction of 2,3-dihydrothiophene with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of BTCP is relatively straightforward and can be carried out in a few steps with high yield.
科学的研究の応用
BTCP has been extensively studied for its potential use as a pharmacological tool in various scientific research areas. One of the most significant applications of BTCP is in the field of pain management. BTCP has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity.
In addition to its analgesic effects, BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. It has been suggested that BTCP may act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
特性
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-5-6-8)10-7-15-11-4-2-1-3-9(10)11/h7-8H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXNNSZGSKBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B7478263.png)
methanone](/img/structure/B7478270.png)


![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)


![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)